molecular formula C13H20O6 B14649654 Dimethyl 3,9-dioxoundecanedioate CAS No. 51414-49-4

Dimethyl 3,9-dioxoundecanedioate

Cat. No.: B14649654
CAS No.: 51414-49-4
M. Wt: 272.29 g/mol
InChI Key: IECNUPXYNLHBSG-UHFFFAOYSA-N
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Description

Dimethyl 3,9-dioxoundecanedioate is an organic compound with the molecular formula C12H18O6. It is a diester derivative of 3,9-dioxoundecanedioic acid. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,9-dioxoundecanedioate can be synthesized through the esterification of 3,9-dioxoundecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,9-dioxoundecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include:

    Oxidation: 3,9-dioxoundecanedioic acid.

    Reduction: 3,9-dioxoundecanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,9-dioxoundecanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polyesters and polyamides.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or a prodrug.

    Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.

Mechanism of Action

The mechanism of action of dimethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of 3,9-dioxoundecanedioic acid and methanol. The pathways involved include hydrolysis and subsequent metabolic processes that utilize the resulting products.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,9-dioxoundecanedioate: Similar in structure but with ethyl ester groups instead of methyl.

    Dimethyl 3,3’-dithiobispropionimidate: Contains sulfur atoms, making it distinct in reactivity and applications.

    Dimethyl dicarbonate: Used as a preservative and sterilizing agent, differing significantly in its chemical behavior.

Properties

CAS No.

51414-49-4

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

dimethyl 3,9-dioxoundecanedioate

InChI

InChI=1S/C13H20O6/c1-18-12(16)8-10(14)6-4-3-5-7-11(15)9-13(17)19-2/h3-9H2,1-2H3

InChI Key

IECNUPXYNLHBSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCCCCC(=O)CC(=O)OC

Origin of Product

United States

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